molecular formula C16H14N2O5 B3267548 N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 452926-00-0

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B3267548
CAS No.: 452926-00-0
M. Wt: 314.29 g/mol
InChI Key: YFYWCKDAYSLMJI-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine carboxamide derivative featuring a 4-methyl-2-nitrophenyl substituent. The benzodioxine scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in π-π interactions with biological targets . The ortho-nitro and para-methyl groups on the phenyl ring likely influence electronic properties, steric bulk, and solubility, distinguishing it from analogs.

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-10-6-7-11(12(8-10)18(20)21)17-16(19)15-9-22-13-4-2-3-5-14(13)23-15/h2-8,15H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYWCKDAYSLMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article reviews its biological activity, including its mechanisms of action, cytotoxic effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14N2O5
  • Molecular Weight : 314.293 g/mol
  • CAS Number : 6104-96-7

The structure features a benzodioxine ring system substituted with a nitrophenyl group, which is significant for its biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. It induces apoptosis in tumor cells by activating intrinsic apoptotic pathways.
  • Microtubule Targeting : Similar to other compounds in its class, it may interact with microtubules, disrupting their function and leading to cell cycle arrest.
  • Autophagic Inhibition : Recent studies indicate that this compound can inhibit autophagy, a cellular process that cancer cells often exploit for survival under stress conditions.

Case Studies and Experimental Results

  • Cytotoxic Activity :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against hematological malignancies such as chronic lymphocytic leukemia (CLL) and solid tumors like oral squamous cell carcinoma (OSCC) .
    • The compound's IC50 values were determined through MTT assays across various cancer cell lines, indicating effective dose-dependent cytotoxicity.
  • Mechanistic Insights :
    • A study highlighted that prolonged exposure to the compound leads to apoptosis in colon cancer cells by activating autophagic flux as a protective mechanism against the compound's effects .
    • The use of autophagy inhibitors alongside this compound was shown to enhance its apoptotic potential, suggesting a synergistic effect when combined with other therapeutic agents.
  • Structure-Activity Relationship (SAR) :
    • SAR studies have been conducted to optimize the biological activity of related compounds. Modifications to the benzodioxine core have been explored to enhance efficacy and reduce toxicity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in CLL and OSCC cell lines
Microtubule InteractionDisrupts microtubule dynamics
Autophagy InhibitionImpairs autophagosome-lysosome fusion

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) CAS Number Key Features
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (Target) 4-methyl-2-nitrophenyl C₁₆H₁₄N₂O₅ 314.30 Not explicitly listed Ortho-nitro and para-methyl groups enhance steric hindrance and electron-withdrawing effects.
N-(4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-nitrophenyl C₁₅H₁₂N₂O₅ 300.27 92438-09-0 Para-nitro group increases polarity but lacks methyl substitution.
N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-sulfamoylphenethyl C₁₈H₁₉N₂O₅S 399.42 686726-48-7 Sulfamoyl group introduces hydrogen-bonding potential; ethyl spacer enhances flexibility.
N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Thienyl-pyrimidinyl C₁₉H₁₆N₄O₃S 396.42 865660-12-4 Heterocyclic substituent may improve binding to kinases or nucleic acid targets.
3-[(4-Biphenylylcarbonyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Biphenylcarbonyl-benzofuran C₂₉H₂₁N₂O₆ 493.49 888467-74-1 Biphenyl and benzofuran moieties increase hydrophobicity and π-stacking potential.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methyl group (electron-donating) and nitro group (electron-withdrawing) create a unique electronic profile compared to purely nitro-substituted analogs like the 4-nitrophenyl derivative .
  • Hydrophobicity : The biphenyl analog exhibits higher hydrophobicity (logP estimated >4) due to extended aromatic systems, whereas the sulfamoyl derivative is more polar.
  • Biological Relevance : The sulfamoyl group in may mimic sulfonamide drugs (e.g., antibiotics), while the thienyl-pyrimidinyl substituent in aligns with kinase inhibitor scaffolds .

Computational and Experimental Insights

  • Docking Studies : Angiotensin II receptor antagonists () demonstrate that substituents like methoxy and bromophenyl enhance binding via hydrogen bonds and electrostatic interactions. By analogy, the target compound’s nitro group may engage in similar interactions .
  • Scaffold Hopping: Graph neural networks () identified benzodioxine derivatives as potent immunomodulators, validating the scaffold’s versatility. The target compound’s methyl-nitro substitution could optimize activity in this context .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
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N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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